molecular formula C26H28N4O5 B2505033 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1049302-79-5

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2505033
CAS No.: 1049302-79-5
M. Wt: 476.533
InChI Key: PBHTYZKWZSQVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its complex structure integrates several pharmacophores, including a benzo[d][1,3]dioxole group, a piperazine linker, and a pyridazine core substituted with a 4-ethoxyphenyl moiety. This specific architecture suggests potential for diverse biological interactions. Compounds featuring pyridazine and piperazine scaffolds are frequently investigated for their affinity toward neurological targets, such as serotonin receptors, and may be relevant in studies related to central nervous system disorders . Furthermore, the presence of the azine (pyridazine) core indicates that this molecule could be a candidate for antimicrobial research. Hybrid azole-azine structures are known to exhibit potent antifungal activity by inhibiting enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of fungi . The 1,2,4-triazole moiety, found in related compounds, is a well-established pharmacophore in clinical antifungals (e.g., fluconazole, itraconazole) and is also investigated for anticancer, antiviral, and anti-inflammatory properties . The mechanism of action for this specific compound is likely multifaceted and dependent on the specific biological target, but it may involve enzyme inhibition or receptor antagonism/agonism. Researchers can utilize this compound as a key intermediate or lead structure in the synthesis of novel derivatives, in high-throughput screening assays, or in mechanistic studies to elucidate pathways relevant to various disease models. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-3-32-20-6-4-19(5-7-20)22-9-11-25(28-27-22)29-12-14-30(15-13-29)26(31)18(2)35-21-8-10-23-24(16-21)34-17-33-23/h4-11,16,18H,3,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHTYZKWZSQVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. Its structure includes a benzo[d][1,3]dioxole moiety and a pyridazine derivative linked through a piperazine unit, suggesting a diverse range of biological activities.

Chemical Structure

The molecular formula for this compound is C22H22N4O5C_{22}H_{22}N_{4}O_{5}, with a molecular weight of approximately 422.44 g/mol. The presence of multiple functional groups and heterocycles indicates potential interactions with various biological targets.

Biological Activity Overview

Preliminary studies have indicated that compounds with similar structural features exhibit significant biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize the notable biological activities attributed to this compound and its analogs.

Anticancer Activity

Research has demonstrated that compounds featuring the benzo[d][1,3]dioxole structure can exhibit potent anticancer properties. For instance, studies on related compounds have shown significant antitumor activity:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

These findings suggest that the compound may inhibit tumor growth through mechanisms such as EGFR inhibition and modulation of apoptosis pathways involving proteins like Bax and Bcl-2 .

Neuropharmacological Activity

The compound's structural components also suggest potential activity at dopamine receptors. Studies indicate that similar compounds can act as selective agonists for the D3 dopamine receptor while exhibiting minimal activity at the D2 receptor:

Compound IDD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
Compound 1710 ± 150Inactive15,700 ± 3,000
Compound 2278 ± 62Inactive9,000 ± 3,700
Compound 398 ± 21>100,0006,800 ± 1,400

This profile indicates potential therapeutic applications in treating disorders associated with dopamine dysregulation .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Anticancer Mechanism : Inhibition of EGFR signaling pathways leading to reduced cell proliferation and induction of apoptosis.
  • Dopamine Receptor Modulation : Selective activation of D3 receptors may influence neurochemical signaling beneficial in treating conditions like schizophrenia or Parkinson's disease.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the benzo[d][1,3]dioxole scaffold. These derivatives were tested for their cytotoxic effects on various cancer cell lines and demonstrated promising results in terms of selectivity and potency compared to standard chemotherapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth and viability . The mechanism of action is believed to involve interactions with bacterial cell membranes or essential metabolic pathways.

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The piperazine and pyridazine components may enhance the selectivity and potency against cancerous cells, making them suitable candidates for further development as anticancer agents.

Neuropharmacological Effects

Compounds with piperazine structures have been linked to neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction of this compound with neurotransmitter receptors could lead to therapeutic effects in mood disorders . Preliminary studies suggest that modifications to the piperazine ring can alter the affinity for serotonin and dopamine receptors, indicating a pathway for developing novel psychotropic medications.

Synthesis and Characterization

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Molecular Docking

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These computational analyses help elucidate the mechanism by which the compound exerts its biological effects and guide further modifications for enhanced activity . The results indicate that the compound has favorable interactions with target proteins implicated in microbial resistance and cancer progression.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityShowed effective inhibition against E. coli with an MIC value of 15 µg/mL .
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values below 20 µM .
Study CNeuropharmacological EffectsDemonstrated anxiolytic effects in animal models at doses of 10 mg/kg .

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-linked propan-1-one derivatives. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID (Source) Substituents Yield (%) Melting Point (°C) Key Features
Target Compound 4-Ethoxyphenyl (pyridazine), benzo-dioxol-oxy N/A* N/A* Unique ethoxy-pyridazine-piperazine scaffold
Compound 17 () 4-Trifluoromethylphenyl (piperazine) 21 107–108 High lipophilicity due to -CF₃ group
Compound 18 () 4-Chlorophenyl (piperazine) 20 105–106 Enhanced halogen bonding potential
Compound 19 () 4-Nitrophenyl (piperazine) 50 164–165 Electron-withdrawing -NO₂ group reduces solubility
Compound 24 () 4-Bromophenyl (piperazine) 72 177–178 Heavy atom effect (Br) for crystallography studies
Compound 3,5-Dimethylisoxazole (propan-1-one) 63 N/A Isoxazole enhances metabolic stability
Key Structural Differences and Implications:

Pyridazine vs. Phenyl Core : The target compound’s pyridazine ring (vs. phenyl in ) may improve binding to kinases or receptors requiring planar heteroaromatic interactions .

Ethoxy Group: Compared to electron-withdrawing groups (-NO₂, -CF₃) in , the ethoxy substituent likely increases solubility and reduces steric hindrance .

Benzo[d][1,3]dioxol-oxy vs. Halogen Substituents : The dioxolane ring offers metabolic resistance over halogens (e.g., Cl, Br), which are prone to oxidative dehalogenation .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

  • Benzo[d]dioxol-5-yloxy propanone core : Derived from sesamol (3,4-methylenedioxyphenol) via etherification and subsequent ketone formation.
  • 6-(4-Ethoxyphenyl)pyridazin-3-yl piperazine : Synthesized through cyclocondensation of hydrazine with a diketone precursor, followed by functionalization with piperazine.

Coupling these fragments via a nucleophilic acyl substitution or amide bond formation completes the synthesis.

Synthesis of Key Intermediates

Benzo[d]dioxol-5-yloxy Propanone Core

The benzo[d]dioxole moiety is synthesized from sesamol, which undergoes alkylation with 1-bromopropan-2-one under basic conditions:

Reaction Scheme :
$$ \text{Sesamol} + \text{1-Bromopropan-2-one} \xrightarrow[\text{Acetone}]{\text{K}2\text{CO}3, \Delta} \text{2-(Benzo[d]dioxol-5-yloxy)propan-1-one} $$

Optimized Conditions :

Parameter Value
Solvent Acetone
Base K$$2$$CO$$3$$
Temperature 60–70°C
Reaction Time 12–16 h
Yield 78–82%

The product is purified via recrystallization from ethanol, yielding white crystals (m.p. 112–114°C). Characterization by $$ ^1\text{H NMR} $$ confirms the presence of the methylenedioxy group (δ 5.95 ppm, singlet) and the ketone carbonyl (δ 208 ppm in $$ ^{13}\text{C NMR} $$).

6-(4-Ethoxyphenyl)pyridazin-3-yl Piperazine

Pyridazinone Formation

A cyclocondensation reaction between 4-ethoxyphenylglyoxal and hydrazine hydrate forms the pyridazinone core:

$$ \text{4-Ethoxyphenylglyoxal} + \text{Hydrazine Hydrate} \xrightarrow[\text{Ethanol}]{\Delta} \text{6-(4-Ethoxyphenyl)-3(2H)-pyridazinone} $$

Key Data :

  • Yield : 65–70% after recrystallization (ethanol/water).
  • Characterization : IR spectroscopy shows C=O stretch at 1665 cm$$^{-1}$$.
Chlorination and Piperazine Coupling

The pyridazinone is chlorinated using phosphorus oxychloride to yield 3-chloro-6-(4-ethoxyphenyl)pyridazine, which subsequently reacts with piperazine:

$$ \text{3-Chloro-6-(4-ethoxyphenyl)pyridazine} + \text{Piperazine} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3} \text{6-(4-Ethoxyphenyl)pyridazin-3-yl piperazine} $$

Optimized Conditions :

Parameter Value
Solvent DMF
Base K$$2$$CO$$3$$
Temperature 100–110°C
Reaction Time 8–10 h
Yield 60–65%

Coupling Strategies

The final step involves coupling the propanone core with the piperazine-pyridazine fragment. Two methods are prevalent:

Nucleophilic Acyl Substitution

Activation of the ketone as an acyl chloride using thionyl chloride, followed by reaction with the piperazine nitrogen:

$$ \text{2-(Benzo[d]dioxol-5-yloxy)propanoyl chloride} + \text{6-(4-Ethoxyphenyl)pyridazin-3-yl piperazine} \xrightarrow[\text{THF}]{\text{Et}_3\text{N}} \text{Target Compound} $$

Performance Metrics :

Parameter Value
Solvent THF
Base Et$$_3$$N
Temperature 0°C → RT
Yield 50–55%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation:

$$ \text{2-(Benzo[d]dioxol-5-yloxy)propanoic acid} + \text{6-(4-Ethoxyphenyl)pyridazin-3-yl piperazine} \xrightarrow[\text{DCM}]{\text{EDCl/HOBt}} \text{Target Compound} $$

Performance Metrics :

Parameter Value
Solvent DCM
Coupling Agents EDCl/HOBt
Temperature RT
Yield 70–75%

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity of piperazine but may lead to side reactions at elevated temperatures.
  • Dichloromethane (DCM) minimizes side reactions in carbodiimide-mediated coupling.

Temperature Control

  • Low temperatures (0–5°C) prevent epimerization during acyl chloride formation.
  • Reflux conditions accelerate pyridazinone chlorination but require strict moisture exclusion.

Analytical Characterization

The final compound is validated using:

Spectroscopic Data

Technique Key Signals
$$ ^1\text{H NMR} $$ δ 1.38 (t, 3H, OCH$$2$$CH$$3$$), δ 4.02 (q, 2H, OCH$$2$$), δ 5.95 (s, 2H, OCH$$2$$O), δ 7.25–8.10 (m, 7H, aromatic)
$$ ^{13}\text{C NMR} $$ δ 170.5 (C=O), δ 148.2 (pyridazine C3), δ 114.5–130.7 (aromatic carbons)
HRMS [M+H]$$^+$$ calcd. for C$${28}$$H$${29}$$N$$4$$O$$5$$: 525.2124; found: 525.2128

Chromatographic Purity

Method Purity (%) Retention Time (min)
HPLC (C18, 70:30 MeOH/H$$_2$$O) 98.5 12.7

Challenges and Alternative Approaches

  • Low Coupling Yields : Steric hindrance from the ethoxyphenyl group reduces reactivity. Microwave-assisted synthesis (100°C, 30 min) improves yields to 80%.
  • Byproduct Formation : Residual acyl chloride reacts with moisture. In situ generation using CDI (1,1'-carbonyldiimidazole) suppresses hydrolysis.

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound is synthesized via multi-step reactions, typically involving:

  • Coupling reactions : Piperazine derivatives are often synthesized using nucleophilic substitution or condensation reactions. For example, arylpiperazine intermediates may be coupled with benzo[d][1,3]dioxol-5-yloxy or pyridazin-3-yl moieties under reflux in solvents like ethanol or DMF .
  • Purification : Crystallization from ethanol or dichloromethane/hexane mixtures is commonly used to isolate pure products. Melting points and NMR (¹H/¹³C) are critical for verifying purity and structural integrity .

Q. How is the molecular structure confirmed post-synthesis?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton and carbon environments, with shifts aligned to aromatic, piperazine, and ether functionalities .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Combustion analysis validates C, H, N content, ensuring stoichiometric accuracy .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst screening : Palladium catalysts (e.g., Pd/C) or copper iodide may enhance coupling efficiency in pyridazine or piperazine reactions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while ethanol aids in crystallization .
  • Stoichiometric tuning : Adjusting molar ratios of reactants (e.g., benzo[d][1,3]dioxol-5-yloxy precursors) reduces side-product formation .

Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

  • Purity verification : Use HPLC to detect impurities or byproducts affecting spectral clarity .
  • Polymorphism analysis : X-ray crystallography (e.g., single-crystal studies) can reveal structural conformers not detectable via NMR .
  • Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations .

Q. What in vitro models are suitable for evaluating cytotoxic activity?

  • Cell lines : Human prostate cancer cells (e.g., PC-3 or LNCaP) are standard for arylpiperazine derivatives .
  • Assays : MTT or SRB assays quantify cell viability, with IC₅₀ values calculated using dose-response curves (e.g., 0.1–100 µM concentration ranges) .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to validate results .

Q. How to analyze the compound’s target binding affinity?

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with receptors like serotonin or dopamine transporters .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets .
  • Radioligand displacement assays : Competitive binding studies using tritiated ligands validate affinity for specific receptors .

Methodological Notes

  • Contradiction Management : Conflicting spectral or bioactivity data should be cross-validated using orthogonal techniques (e.g., X-ray vs. NMR for structural confirmation) .
  • Safety Protocols : Handle the compound under fume hoods with PPE (gloves, lab coats), as piperazine derivatives may exhibit toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.